molecular formula C7H5ClFI B15331938 1-(Chloromethyl)-2-fluoro-4-iodobenzene

1-(Chloromethyl)-2-fluoro-4-iodobenzene

Katalognummer: B15331938
Molekulargewicht: 270.47 g/mol
InChI-Schlüssel: BXPUCWKXJGTNDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Chloromethyl)-2-fluoro-4-iodobenzene is an aromatic compound characterized by the presence of chlorine, fluorine, and iodine substituents on a benzene ring

Vorbereitungsmethoden

The synthesis of 1-(Chloromethyl)-2-fluoro-4-iodobenzene typically involves halogenation reactions. One common method includes the chloromethylation of 2-fluoro-4-iodobenzene using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide . The reaction is carried out under controlled conditions to ensure the selective introduction of the chloromethyl group.

Industrial production methods may involve similar halogenation techniques but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Analyse Chemischer Reaktionen

1-(Chloromethyl)-2-fluoro-4-iodobenzene undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(azidomethyl)-2-fluoro-4-iodobenzene.

Wissenschaftliche Forschungsanwendungen

1-(Chloromethyl)-2-fluoro-4-iodobenzene has several applications in scientific research:

Wirkmechanismus

The mechanism by which 1-(Chloromethyl)-2-fluoro-4-iodobenzene exerts its effects depends on the specific application. In medicinal chemistry, the compound may interact with biological targets through halogen bonding, where the halogen atoms form non-covalent interactions with electron-rich sites on proteins or nucleic acids. These interactions can modulate the activity of the target molecules and influence biological pathways .

Vergleich Mit ähnlichen Verbindungen

1-(Chloromethyl)-2-fluoro-4-iodobenzene can be compared with other halogenated benzene derivatives, such as:

    1-(Chloromethyl)-4-fluoro-2-iodobenzene: Similar structure but with different positions of the substituents, leading to variations in reactivity and applications.

    1-(Bromomethyl)-2-fluoro-4-iodobenzene: Bromine instead of chlorine, which can affect the compound’s reactivity in substitution reactions.

    1-(Chloromethyl)-2-fluoro-4-bromobenzene: Bromine replaces iodine, altering the compound’s suitability for coupling reactions .

These comparisons highlight the unique properties of this compound, particularly its reactivity and versatility in various chemical transformations.

Eigenschaften

Molekularformel

C7H5ClFI

Molekulargewicht

270.47 g/mol

IUPAC-Name

1-(chloromethyl)-2-fluoro-4-iodobenzene

InChI

InChI=1S/C7H5ClFI/c8-4-5-1-2-6(10)3-7(5)9/h1-3H,4H2

InChI-Schlüssel

BXPUCWKXJGTNDO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1I)F)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.